molecular formula C10H11BrO2 B172460 2-(3-Bromopropoxy)benzaldehyde CAS No. 17954-11-9

2-(3-Bromopropoxy)benzaldehyde

Cat. No.: B172460
CAS No.: 17954-11-9
M. Wt: 243.1 g/mol
InChI Key: XICQIIJKZUOCDK-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)benzaldehyde is an organic compound with the chemical formula C10H11BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound features a benzaldehyde moiety substituted with a 3-bromopropoxy group, making it a valuable building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Bromopropoxy)benzaldehyde typically involves the reaction of benzaldehyde with 3-bromopropylmagnesium bromide under appropriate conditions. This reaction generates 3-bromopropylbenzyl alcohol, which is then oxidized to form the desired aldehyde .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may include distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromopropoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromopropoxy)benzaldehyde depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, forming a covalent bond with a nucleophilic residue. This interaction can block the enzyme’s activity, providing insights into its function and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopropoxy)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the 3-bromopropoxy group allows for selective reactions and the formation of diverse derivatives, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-bromopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICQIIJKZUOCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292607
Record name 2-(3-bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17954-11-9
Record name NSC84067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-bromopropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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